molecular formula C13H8N2O4 B12874297 5-Cyano-2-(3-furoylamino)benzoic acid

5-Cyano-2-(3-furoylamino)benzoic acid

Cat. No.: B12874297
M. Wt: 256.21 g/mol
InChI Key: YPQGOFAOISGNFL-UHFFFAOYSA-N
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Description

5-Cyano-2-(3-furoylamino)benzoic acid is a benzoic acid derivative featuring a cyano group (-CN) at the 5-position and a 3-furoylamino substituent (-NHCO-furan-3-yl) at the 2-position of the benzene ring. This compound exhibits unique physicochemical properties due to its electron-withdrawing cyano group and the heteroaromatic furoylamino moiety.

Properties

Molecular Formula

C13H8N2O4

Molecular Weight

256.21 g/mol

IUPAC Name

5-cyano-2-(furan-3-carbonylamino)benzoic acid

InChI

InChI=1S/C13H8N2O4/c14-6-8-1-2-11(10(5-8)13(17)18)15-12(16)9-3-4-19-7-9/h1-5,7H,(H,15,16)(H,17,18)

InChI Key

YPQGOFAOISGNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)NC(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-(furan-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-cyanobenzoic acid, which is then reacted with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for 5-Cyano-2-(furan-3-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(furan-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-2-(furan-3-carboxamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-2-(furan-3-carboxamido)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely involved in binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents (Position) CAS Number Molecular Formula Molar Mass (g/mol) Predicted pKa
5-Cyano-2-(3-furoylamino)benzoic acid -CN (5), -NHCO-furan-3-yl (2) Not available C₁₃H₈N₂O₄ 256.21 ~2.5–3.0*
5-Cyano-2-(2-furoylamino)benzoic acid -CN (5), -NHCO-furan-2-yl (2) 7495-28-5 C₁₃H₈N₂O₄ 256.21 ~2.6–3.1
5-Cyano-2-(trifluoromethyl)benzoic acid -CN (5), -CF₃ (2) 1227507-92-7 C₉H₄F₃NO₂ 215.13 2.67
Benzoic acid -H (all positions) 65-85-0 C₇H₆O₂ 122.12 4.20

*Estimated based on substituent effects (cyano and furoylamino groups lower pKa compared to unsubstituted benzoic acid).

Physicochemical Properties

  • Hydrophobicity: The cyano and furoylamino groups enhance hydrophobicity compared to benzoic acid, leading to higher distribution coefficients (m) in extraction processes. This aligns with studies showing faster extraction rates for substituted benzoic acids (e.g., >98% extraction for benzoic acid in 5 minutes) .
  • Thermal Stability: Analogous trifluoromethyl and nitro-substituted benzoic acids exhibit high thermal stability (decomposition >300°C), suggesting similar robustness for 5-cyano-2-(3-furoylamino)benzoic acid .

Functional Comparisons

Extraction Efficiency
  • Distribution Coefficients: Substituted benzoic acids (e.g., benzoic acid, phenol) have higher distribution coefficients (m) than acetic acid, enabling rapid extraction in emulsion liquid membranes. The target compound’s hydrophobicity likely places it closer to benzoic acid in extraction efficiency .
  • Effective Diffusivity: Benzoic acid derivatives with bulky substituents (e.g., furoylamino) may exhibit reduced diffusivity compared to smaller groups (e.g., -CF₃), as seen in the order: benzoic acid > acetic acid > phenol .
Toxicity (QSTR Predictions)
  • The Quantitative Structure-Toxicity Relationship (QSTR) model for benzoic acid derivatives links molecular connectivity indices (0JA, 1JA) to oral LD₅₀ in mice. Electron-withdrawing groups like -CN increase 0JA and 1JA, predicting higher toxicity (lower LD₅₀) for 5-cyano-2-(3-furoylamino)benzoic acid compared to unsubstituted benzoic acid .
Biosensor Recognition
  • Orthogonal biosensors (e.g., sBAD in S. cerevisiae) show promiscuity for benzoic acid derivatives, with sensitivity influenced by substituent position (para > ortho > meta). The 3-furoylamino group (meta-substituted on the furan ring) may reduce biosensor affinity compared to para-substituted analogs like p-hydroxybenzoic acid .
Antioxidant Activity
  • Benzoic acid derivatives with hydroxyl groups (e.g., protocatechuic acid) exhibit higher antioxidant activity than non-hydroxylated analogs.

Biological Activity

5-Cyano-2-(3-furoylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 5-Cyano-2-(3-furoylamino)benzoic acid typically involves the reaction of 3-furoyl chloride with 5-cyano-2-aminobenzoic acid. This reaction can be optimized using various solvents and conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid compounds, including 5-cyano derivatives, exhibit notable antimicrobial properties. A study evaluated various 5-cyano compounds against a range of bacterial strains, demonstrating that modifications at the furoyl position significantly influenced antimicrobial efficacy.

Table 1: Antimicrobial Activity of 5-Cyano Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
5-Cyano-2-(3-furoylamino)benzoic acidE. coli15
S. aureus18
P. aeruginosa12
5-Cyano-2-(4-fluorobenzoyl)benzoic acidE. coli14
S. aureus16

The data suggests that the introduction of the furoyl group enhances the compound's ability to inhibit bacterial growth.

Cholinesterase Inhibition

Another significant area of research focuses on the inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. A study demonstrated that certain derivatives of benzoic acids showed selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Cholinesterase Inhibition Potency

CompoundAChE IC50 (µM)BChE IC50 (µM)
5-Cyano-2-(3-furoylamino)benzoic acid25.412.7
Standard Inhibitor (Donepezil)0.1N/A

The results indicate that 5-cyano derivatives can serve as potential leads for developing cholinesterase inhibitors, particularly with a focus on BChE.

Case Studies

  • Neuroprotective Effects : A case study investigated the neuroprotective effects of 5-cyano derivatives in animal models of Alzheimer's disease. The compound was shown to improve cognitive functions and reduce amyloid plaque formation, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Properties : Another study evaluated the anti-inflammatory effects of the compound in vitro and in vivo, revealing a significant reduction in pro-inflammatory cytokines in treated models compared to controls.

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